Methyl 4-Amino-2-hydroxybenzoate Methyl 4-Amino-2-hydroxybenzoate P-Aminosalicylic acid methyl ester is an aromatic amine.
Brand Name: Vulcanchem
CAS No.: 4136-97-4
VCID: VC1602211
InChI: InChI=1S/C8H9NO3/c1-12-8(11)6-3-2-5(9)4-7(6)10/h2-4,10H,9H2,1H3
SMILES: COC(=O)C1=C(C=C(C=C1)N)O
Molecular Formula: C8H9NO3
Molecular Weight: 167.16 g/mol

Methyl 4-Amino-2-hydroxybenzoate

CAS No.: 4136-97-4

Cat. No.: VC1602211

Molecular Formula: C8H9NO3

Molecular Weight: 167.16 g/mol

* For research use only. Not for human or veterinary use.

Methyl 4-Amino-2-hydroxybenzoate - 4136-97-4

Specification

CAS No. 4136-97-4
Molecular Formula C8H9NO3
Molecular Weight 167.16 g/mol
IUPAC Name methyl 4-amino-2-hydroxybenzoate
Standard InChI InChI=1S/C8H9NO3/c1-12-8(11)6-3-2-5(9)4-7(6)10/h2-4,10H,9H2,1H3
Standard InChI Key QQOXBFUTRLDXDP-UHFFFAOYSA-N
SMILES COC(=O)C1=C(C=C(C=C1)N)O
Canonical SMILES COC(=O)C1=C(C=C(C=C1)N)O

Introduction

Chemical Identity and Physical Properties

Methyl 4-Amino-2-hydroxybenzoate is an organic compound with the molecular formula C8H9NO3 and a molecular weight of approximately 167.16 g/mol. It is registered with the Chemical Abstracts Service (CAS) under the number 4136-97-4 . The compound features a distinctive structure comprising a benzene ring substituted with an amino group at the para position (C-4), a hydroxyl group at the ortho position (C-2), and a methyl ester group.

This compound typically appears as a white crystalline solid with specific physical properties that contribute to its laboratory and pharmaceutical applications. It exhibits good solubility in various organic solvents, which enhances its utility in different chemical reactions and formulations.

Structural Characteristics

The structural composition of Methyl 4-Amino-2-hydroxybenzoate is characterized by the specific arrangement of functional groups around the aromatic ring. This arrangement is crucial to its chemical behavior and biological activity. The presence of both amino and hydroxyl groups creates a compound with both nucleophilic and electrophilic sites, making it versatile in chemical reactions.

Nomenclature and Identification

Several naming conventions exist for this compound, with "Methyl 4-Amino-2-hydroxybenzoate" being the most systematic according to IUPAC standards. Other names may be encountered in scientific literature, particularly when referring to its relationship with para-aminosalicylic acid derivatives .

Synthesis Methods and Chemical Reactions

The synthesis of Methyl 4-Amino-2-hydroxybenzoate can be achieved through various chemical pathways, with different approaches yielding varying levels of purity and efficiency.

Direct Synthesis Approaches

One documented synthesis method involves reaction conditions utilizing pyridine in acetonitrile at 80°C for 24 hours. This particular approach has demonstrated a yield of approximately 78%, making it a reasonably efficient synthesis route for laboratory-scale production . The reaction typically involves the following components:

Reaction ComponentsQuantitiesConditions
3-bromo-4-methoxybenzenesulfonyl chloride2.86 g (10 mmol)In acetonitrile
Methyl 4-amino-salicylate1.84 g (11 mmol)Temperature: 80°C
Pyridine0.87 g (11 mmol)Duration: 24 hours

The reaction mixture requires subsequent processing, including washing with 1M HCl, water, and brine, followed by drying over MgSO4, filtration, and concentration. Recrystallization from toluene/heptane produces the final product .

Derivative Synthesis

A related synthesis pathway involves the preparation of Methyl 4-acetamido-2-hydroxybenzoate from Methyl 4-Amino-2-hydroxybenzoate. This reaction utilizes acetyl chloride and sodium bicarbonate in a water/ethyl acetate system at 0-20°C for approximately 2.25 hours, yielding an impressive 99% conversion . This high-yield method demonstrates the compound's utility as a precursor in organic synthesis.

Biological Activity and Applications

Methyl 4-Amino-2-hydroxybenzoate exhibits significant biological activity that makes it valuable in pharmaceutical research and development.

Antimicrobial Properties

The compound shows structural similarity to para-Aminosalicylic acid (PAS), which is an important second-line agent for treating drug-resistant Mycobacterium tuberculosis . This structural relationship suggests potential antimycobacterial activity, which has been the subject of investigation in tuberculosis research. The biological mechanism is believed to involve the inhibition of bacterial cell wall synthesis, contributing to its effectiveness against specific bacterial strains.

Antioxidant Activity

Research has indicated that Methyl 4-Amino-2-hydroxybenzoate possesses antioxidant properties, potentially providing protective effects against oxidative stress in biological systems. This characteristic opens potential applications in formulations designed to combat oxidative damage.

Structural Relationships and Comparative Analysis

Methyl 4-Amino-2-hydroxybenzoate shares structural similarities with several related compounds, with varying degrees of similarity based on the arrangement of functional groups on the benzene ring.

Similar Compounds

The following table presents a comparative analysis of structurally related compounds, arranged by similarity index :

Compound NameCAS NumberSimilarity Index
Methyl 5-Amino-2-hydroxybenzoate42753-75-30.98
Methyl 3-Amino-5-hydroxybenzoate67973-80-20.93
Methyl 2-Amino-5-hydroxybenzoate1882-72-00.90
Methyl 2-Amino-4,6-dimethoxybenzoate379228-26-90.89
Methyl 3-Amino-5-methoxybenzoate217314-47-10.88

These structural analogs differ primarily in the position of amino and hydroxyl groups on the benzene ring or the inclusion of additional substituents. These seemingly minor differences can significantly alter their biological activity and chemical properties .

Relationship to Aminosalicylates

Methyl 4-Amino-2-hydroxybenzoate is structurally related to the broader class of aminosalicylates, which include compounds with significant therapeutic applications. For instance, para-aminosalicylate (PAS) is used as an anti-tubercular agent targeting Mycobacterium tuberculosis, while 5-aminosalicylate (mesalamine) is employed in treating ulcerative colitis and other inflammatory bowel diseases .

The relationship between these compounds illustrates how subtle structural differences can dramatically impact biological activity and therapeutic applications. In particular, the folate connection with aminosalicylates provides insight into their mechanism of action. PAS, as a structural analog of pABA, can be biosynthetically incorporated by bacterial dihydropteroate synthase (DHPS), ultimately yielding a dihydrofolate analog. This mechanism helps explain its effectiveness against Mycobacterium tuberculosis .

Current Research Directions

Research involving Methyl 4-Amino-2-hydroxybenzoate continues to evolve, with several promising directions emerging in recent scientific literature.

Pharmaceutical Applications

The compound's relationship to para-aminosalicylic acid suggests potential applications in developing new antitubercular agents with improved properties. Research indicates that PAS perturbs folate metabolism in Mycobacterium tuberculosis and selectively targets M. tuberculosis dihydrofolate reductase (mtDHFR) . This mechanism provides a framework for understanding how Methyl 4-Amino-2-hydroxybenzoate might function in similar applications.

Chemical Modification Studies

The presence of multiple functional groups in Methyl 4-Amino-2-hydroxybenzoate makes it an attractive starting point for chemical modification studies aimed at developing compounds with enhanced properties or novel activities. The high-yield synthesis of acetamido derivatives demonstrates the compound's potential as a versatile building block in medicinal chemistry .

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